molecular formula C22H25ClN2OS B143822 氯氮平 CAS No. 53772-83-1

氯氮平

货号 B143822
CAS 编号: 53772-83-1
分子量: 401 g/mol
InChI 键: WFPIAZLQTJBIFN-DVZOWYKESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zuclopenthixol Acetate for Acute Schizophrenia and Similar Serious Mental Illnesses

Description Zuclopenthixol acetate is a medication used in psychiatry for the rapid management of acute aggression due to serious mental illnesses such as schizophrenia. It is compared to other drugs like haloperidol for its sedative properties, frequency of administration, and side effects profile .

Synthesis Analysis The synthesis of zuclopenthixol acetate is not detailed in the provided papers. However, it is a derivative of thioxanthene, and its acetate form is designed for short-term action, typically lasting 72 hours .

Molecular Structure Analysis The molecular structure of zuclopenthixol acetate is not explicitly discussed in the provided papers. However, as a thioxanthene derivative, it contains a tricyclic thioxanthene ring system which is central to its pharmacological activity .

Chemical Reactions Analysis The chemical reactions involving zuclopenthixol acetate, such as its metabolism and interaction with other drugs, are not extensively covered in the provided papers. However, it is known to be a potent uricosuric agent, which suggests it has an effect on uric acid metabolism .

Physical and Chemical Properties Analysis The physical and chemical properties of zuclopenthixol acetate, such as solubility, melting point, and chemical stability, are not detailed in the provided papers. The formulation in Viscoleo® suggests it is prepared in an oil solution for intramuscular injection, which implies considerations for solubility and stability in this medium .

Clinical Effects and Case Studies

Clinical Effects Zuclopenthixol acetate has been compared to haloperidol and found to have no significant difference in sedation at two hours post-administration. It may result in fewer injections over a seven-day period and has a similar risk profile for movement disorders and other side effects such as blurred vision/dry mouth and dizziness . In a Nordic multicentre study, zuclopenthixol acetate showed no significant differences in treatment outcomes compared to haloperidol and oral zuclopenthixol, although it induced hypokinesia less frequently after 24 hours .

Case Studies In a discontinuation study involving patients with intellectual disabilities, zuclopenthixol was found to be effective in reducing aggressive behavior. Withdrawal of the drug led to an increase in aggression, indicating its efficacy in this population . Another open-label study showed that zuclopenthixol was effective and well-tolerated in treating severe behavioral disturbances in mentally retarded children and adolescents . An open-label trial also demonstrated the efficacy of zuclopenthixol decanoate in treating chronic aggressive schizophrenia and psychotic oligophrenic patients .

科学研究应用

氯氮平对智力障碍和攻击性行为的影响

氯氮平已被研究其对智力障碍患者攻击性行为的影响。一项停药研究表明,停用氯氮平会导致攻击性行为增加,表明其在控制该人群中此类行为方面的有效性 (Haessler 等人,2007 年)

氯氮平治疗儿童和青少年的行为障碍

一项开放标签研究评估了氯氮平在治疗智障儿童和青少年的严重行为障碍中的疗效。研究发现行为障碍显着减少,表明其对该应用的有效性 (Spivak 等人,2001 年)

氯氮平对精神分裂症和暴力的影响

一项临床试验比较了精神分裂症和暴力史患者口服和长效制剂的氯氮平。研究发现,暴力与治疗依从性成反比,并且长效制剂可能对某些患者有益 (Arango 等人,2006 年)

年龄和基因型对氯氮平暴露的影响

一项研究调查了年龄和 CYP2D6 基因型对氯氮平暴露的影响,结果表明,年龄较大的患者和 CYP2D6 功能降低的患者的血清浓度较高。这表明需要根据年龄和遗传因素调整剂量 (Tveito 等人,2020 年)

乙酸氯氮平在精神科急症中的应用

一项对临床试验的回顾探讨了乙酸氯氮平在因严重精神疾病导致的行为紊乱的急性治疗中的应用。该综述得出的结论是,随机对照试验的证据不支持在精神科急症中优先使用乙酸氯氮平而不是标准治疗 (Coutinho 等人,2000 年)

氯氮平的促氧化活性

一项研究调查了氯氮平的促氧化和抗氧化活性,揭示了其显着的促氧化作用。这一发现对精神病和痴呆的药物治疗有影响,特别是考虑到这些疾病中涉及的氧化应激 (Khalifa,2004 年)

安全和危害

Zuclopenthixol should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed and personnel should be evacuated to safe areas .

未来方向

While Zuclopenthixol is commonly used for managing the signs and symptoms of schizophrenia, the use of Zuclopenthixol acetate in psychiatric emergencies as an alternative to standard treatments should be cautioned, as well-executed and documented trials of Zuclopenthixol acetate for this use have yet to be conducted .

属性

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPIAZLQTJBIFN-DVZOWYKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048233
Record name Zuclopenthixol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zuclopenthixol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slight, 2.60e-03 g/L
Record name Zuclopenthixol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01624
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zuclopenthixol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Zuclopenthixol is a typical antipsychotic neuroleptic drug of the thioxanthene class. It mainly acts by antagonism of D1 and D2 dopamine receptors. Zuclopenthixol also has high affinity for alpha1-adrenergic and 5-HT2 receptors. It has weaker histamine H1 receptor blocking activity, and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors.
Record name Zuclopenthixol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01624
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zuclopenthixol

CAS RN

53772-83-1, 982-24-1
Record name Zuclopenthixol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53772-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuclopenthixol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053772831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01624
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clopenthixol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zuclopenthixol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clopenthixol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Zuclopenthixol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOPENTHIXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ISU063SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zuclopenthixol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

~50
Record name Zuclopenthixol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01624
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuclopenthixol
Reactant of Route 2
Zuclopenthixol
Reactant of Route 3
Reactant of Route 3
Zuclopenthixol
Reactant of Route 4
Reactant of Route 4
Zuclopenthixol
Reactant of Route 5
Reactant of Route 5
Zuclopenthixol
Reactant of Route 6
Reactant of Route 6
Zuclopenthixol

Citations

For This Compound
9,330
Citations
E da Silva Freire Coutinho, M Fenton… - Cochrane Database …, 1996 - cochranelibrary.com
… Limited trial data suggests, however, that there are real differences between zuclopenthixol … trials to fully address the effects of zuclopenthixol decanoate for those with schizophrenia. …
Number of citations: 49 www.cochranelibrary.com
SJC Davies, AA Westin, I Castberg… - Acta psychiatrica …, 2010 - Wiley Online Library
… between zuclopenthixol and the … that zuclopenthixol is a substrate of CYP2D6 and CYP3A4, the aims of the present work were to (i) characterise the in vitro metabolism of zuclopenthixol …
Number of citations: 23 onlinelibrary.wiley.com
E Coutinho, M Fenton, C Adams, C Campbell - Schizophrenia research, 2000 - Elsevier
… : zuclopenthixol dihydrochloride (a relatively short-acting preparation), zuclopenthixol decanoate (an intramuscular depot injection that has an effect lasting weeks) and zuclopenthixol …
Number of citations: 18 www.sciencedirect.com
P Jaanson, T Marandi, RA Kiivet, V Vasar, S Vään… - …, 2002 - Springer
… The higher zuclopenthixol steady-state plasma … zuclopenthixol-decanoate than in homozygous EMs indicates a significant role of CYP2D6 in the systemic elimination of zuclopenthixol. …
Number of citations: 86 link.springer.com
J Salado, A Blázquez, R Díaz-Simón… - Annals of …, 2002 - journals.sagepub.com
OBJECTIVE: To present a single case of zuclopenthixol-induced priapism and a literature review. CASE SUMMARY: We report the case of a 31-year-old patient hospitalized due to …
Number of citations: 11 journals.sagepub.com
LP Balant, AE Balant-Gorgia, R Eisele… - …, 1989 - thieme-connect.com
The purpose of the present study was to evaluate zuclopenthixol acetate in Viscoleo®, a new preparation to be administered once every 3 days, in the early treatment of acute psychotic …
Number of citations: 9 www.thieme-connect.com
T Aaes-Jørgensen - Progress in Neuro-Psychopharmacology and …, 1989 - Elsevier
… in aqueous solution, zuclopenthixol acetate in oil and zuclopenthixol decanoate in oil … of zuclopenthixol and with zuclopenthixol acetate in oil. The duration of effect of zuclopenthixol …
Number of citations: 21 www.sciencedirect.com
MO Huttunen, T Piepponen, H Rantanen… - Acta Psychiatrica …, 1995 - Wiley Online Library
… The mean daily doses of risperidone and zuclopenthixol at … is at least as effective as zuclopenthixol for the treatment of … with risperidone than with zuclopenthixol. Although the general …
Number of citations: 126 onlinelibrary.wiley.com
H Lublin, J Gerlach, U Hagert, B Meidahl… - European …, 1991 - Elsevier
… of zuclopenthixol (… zuclopenthixol, caused a significant suppression of TD and a significant increase of parkinsonism. No significant differences between haloperidol and zuclopenthixol …
Number of citations: 25 www.sciencedirect.com
B Szukalski, B Lipska, L Welbel, K Nurowska - Psychopharmacology, 1986 - Springer
Twenty-six patients diagnosed as chronic schizophrenics were given injections of zuclopenthixol decanoate (cis(Z)-clopenthixol decanoate) 200 mg every 3 weeks for at least 6 months. …
Number of citations: 10 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。